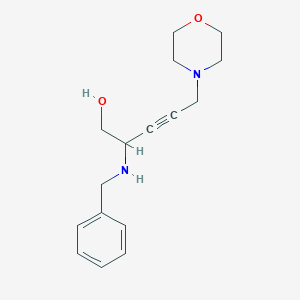

![molecular formula C18H20N4OS2 B5503349 3-{4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5503349.png)

3-{4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}-1,2-benzisothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to "3-{4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}-1,2-benzisothiazole" often involves multi-step chemical reactions, starting from basic heterocyclic scaffolds like thiazoles and piperazines. For instance, one approach involves the condensation of 2-aryl/benzyl-4-methylthiazole-5-carbaldehyde with aromatic amines and thioglycolic acid in a solvent like toluene to yield thiazolidin-4-one derivatives, which are then further modified to achieve the desired compound (Shelke et al., 2012).

Scientific Research Applications

Synthetic Approaches and Chemical Properties

- Synthesis of Benzimidazoles, Quinoxalines, and Benzo[diazepines]: Various methods have been developed for synthesizing benzimidazoles, quinoxalines, and benzo[diazepines] derivatives, leveraging the condensation of o-phenylenediamines with electrophilic reagents. These compounds, including azolylthiazoles, exhibit a range of biological applications, underscoring the synthetic utility of benzothiazoles and related heterocycles (M. Ibrahim, 2011).

Biological and Therapeutic Applications

Antimicrobial and Anti-inflammatory Activities

Benzothiazole derivatives have been recognized for their broad spectrum of antimicrobial and anti-inflammatory activities. The structural simplicity and ease of synthesis provide opportunities for the development of chemical libraries that could lead to new chemical entities for therapeutic applications (A. Kamal et al., 2015).

Anticancer Potential

The 2-arylbenzothiazole moiety, in particular, is under development for cancer treatment, highlighting the importance of the benzothiazole nucleus in drug discovery for oncology (A. Kamal et al., 2015).

Antifungal and Immunomodulating Activities

The in vitro and in vivo antifungal activity of 1,4-benzothiazine azole derivatives has been reviewed, showing correlations between chemical characteristics and antifungal activity. These compounds also exhibit immunomodulating activity, enhancing in vivo efficacy through direct antifungal effects and stimulation of the immune response (R. F. Schiaffella & A. Vecchiarelli, 2001).

Structural Activity Relationship

- Advancements in Benzothiazole Derivatives: Recent progress emphasizes the importance of structural modifications in benzothiazole scaffolds and their derivatives, demonstrating a variety of pharmacological activities and potential as chemotherapeutics. The review discusses the development of new antitumor agents, highlighting the promising biological profile and synthetic accessibility of benzothiazole-based compounds (K. Ahmed et al., 2012).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS2/c1-13-15(24-12-19-13)6-7-17(23)21-8-10-22(11-9-21)18-14-4-2-3-5-16(14)25-20-18/h2-5,12H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRVYWDKLSYPRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{4-[3-(4-Methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}-1,2-benzisothiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine](/img/structure/B5503275.png)

![4-{[3-(4-ethoxy-3-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5503279.png)

![5-{[(3,4-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5503285.png)

![6-fluoro-2-({[(1-morpholin-4-ylcyclohexyl)methyl]amino}methyl)quinolin-4-ol](/img/structure/B5503287.png)

![4-[(4-chlorophenoxy)acetyl]morpholine](/img/structure/B5503309.png)

![{4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5503338.png)

![(3R*,4R*)-4-amino-1-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperidin-3-ol](/img/structure/B5503370.png)

![5-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5503379.png)

![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B5503392.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5503399.png)